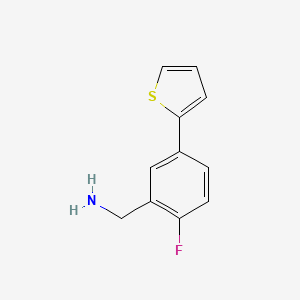

(2-Fluoro-5-(thiophen-2-yl)phenyl)methanamine

Vue d'ensemble

Description

(2-Fluoro-5-(thiophen-2-yl)phenyl)methanamine is a useful research compound. Its molecular formula is C11H10FNS and its molecular weight is 207.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of action

The compound contains a thiophene ring, which is a common structural motif in biologically active compounds . .

Mode of action

Without specific information on the compound’s targets, it’s difficult to describe its mode of action. Compounds containing thiophene rings often interact with their targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .

Biochemical pathways

Thiophene derivatives have been shown to exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Pharmacokinetics

The presence of a fluorine atom might influence its pharmacokinetic properties, as fluorine is often used in drug design to improve metabolic stability and enhance bioavailability .

Result of action

Based on the biological activities of other thiophene derivatives, it could potentially have a variety of effects depending on its specific targets .

Action environment

The action, efficacy, and stability of this compound could be influenced by a variety of environmental factors, including pH, temperature, and the presence of other molecules. For example, the Suzuki–Miyaura coupling reaction, which might be used to synthesize this compound, is known to be influenced by the choice of boron reagent .

Activité Biologique

(2-Fluoro-5-(thiophen-2-yl)phenyl)methanamine is a compound featuring a thiophene ring, which has been recognized for its potential biological activities. The presence of a fluorine atom in its structure may enhance its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and potential therapeutic applications.

The biological activity of thiophene-based compounds often stems from their ability to interact with various biological targets through non-covalent interactions. These interactions include:

- Hydrogen Bonding : The compound can form hydrogen bonds with target proteins, influencing their activity.

- Pi-stacking : The aromatic nature of the thiophene and phenyl rings allows for pi-stacking interactions, which can stabilize binding to targets.

- Van der Waals Forces : These forces contribute to the overall affinity of the compound for its biological targets .

Pharmacological Properties

Thiophene derivatives have been documented to exhibit a range of pharmacological effects, including:

- Anticancer Activity : Compounds containing thiophene rings have shown promise in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : These compounds may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

- Antimicrobial Properties : Certain thiophene derivatives have demonstrated effectiveness against various microbial strains.

- Antihypertensive and Anti-Atherosclerotic Effects : Some studies suggest that thiophene derivatives can lower blood pressure and reduce atherosclerosis risk .

Pharmacokinetics

The introduction of fluorine in drug design is known to improve metabolic stability and bioavailability. Specifically, fluorinated compounds often exhibit:

- Increased Lipophilicity : This property enhances the absorption and distribution of the compound in biological systems.

- Altered Metabolism : Fluorine can influence metabolic pathways, potentially leading to prolonged action and reduced toxicity .

Case Studies and Research Findings

Recent studies have highlighted the biological activities associated with thiophene derivatives similar to this compound:

- Antipsychotic Activity : Research on related compounds has shown significant antipsychotic drug-like activity in animal models, suggesting potential applications in psychiatric disorders .

- SIRT2 Inhibition : Compounds structurally related to this compound have been evaluated as inhibitors of SIRT2, an enzyme implicated in cancer progression. Some derivatives demonstrated substantial inhibition at micromolar concentrations .

- Antimutagenic Activity : Studies indicate that fluorinated thiophene compounds exhibit antimutagenic properties, which could be beneficial in cancer prevention strategies .

Data Table: Summary of Biological Activities

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that thiophene derivatives, including (2-Fluoro-5-(thiophen-2-yl)phenyl)methanamine, exhibit promising anticancer properties. The compound's ability to inhibit cancer cell proliferation has been documented, potentially through mechanisms such as inducing apoptosis or inhibiting key signaling pathways involved in tumor growth.

Anti-inflammatory Effects

Thiophene compounds are known to modulate inflammatory pathways, making them candidates for treating inflammatory diseases. The presence of the fluorine atom may enhance these effects by improving the compound's metabolic stability and bioavailability.

Antimicrobial Properties

Studies have shown that thiophene derivatives possess antimicrobial activities against various microbial strains. This makes this compound a potential candidate for developing new antimicrobial agents.

Neuropharmacological Applications

The compound has been investigated for its effects on neurological disorders. Its structural similarity to other compounds that target serotonin receptors suggests potential applications in treating psychiatric conditions such as depression and anxiety .

Structure-Activity Relationship (SAR) Studies

SAR studies play a crucial role in understanding how modifications to the compound's structure affect its biological activity. For instance, the introduction of different substituents on the thiophene or phenyl rings can significantly alter potency and selectivity towards specific biological targets .

| Modification | Effect on Activity |

|---|---|

| Fluorine substitution | Increases lipophilicity and enhances bioavailability |

| Variations in thiophene ring | Alters interaction with biological targets, potentially improving efficacy against specific diseases |

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its fluorine atom, which is known to enhance metabolic stability and reduce clearance rates in biological systems. This can lead to prolonged action and reduced toxicity, making it a favorable candidate for drug development .

Inhibition of SIRT2

Recent studies have highlighted the potential of thiophene derivatives as inhibitors of SIRT2, an enzyme implicated in cancer progression. Compounds structurally related to this compound demonstrated substantial inhibition at micromolar concentrations, suggesting therapeutic applications in oncology .

Antipsychotic Activity

Research has indicated that related compounds exhibit significant antipsychotic activity in animal models, suggesting that this compound may also have similar effects worth exploring further .

Propriétés

IUPAC Name |

(2-fluoro-5-thiophen-2-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNS/c12-10-4-3-8(6-9(10)7-13)11-2-1-5-14-11/h1-6H,7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSYIJYDGAESAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=C(C=C2)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.